molecular formula C11H20N2O5 B12512323 (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid

(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid

Cat. No.: B12512323
M. Wt: 260.29 g/mol
InChI Key: BZOWJQRNONPFLT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylcarbamoyl group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Methylcarbamoyl Group: The Boc-protected amino acid is then reacted with methyl isocyanate (CH3NCO) to introduce the methylcarbamoyl group on the side chain.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amino acid.

    Amidation: The carboxyl group can react with amines to form amides.

    Esterification: The carboxyl group can also react with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Amidation: Amines in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Hydrolysis: Free amino acid.

    Amidation: Amide derivatives.

    Esterification: Ester derivatives.

Scientific Research Applications

(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and biologically active molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc protecting group prevents unwanted reactions at the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(tert-butoxycarbonyl)amino]-4-(carbamoyl)butanoic acid: Similar structure but without the methyl group on the carbamoyl moiety.

    (2S)-2-[(tert-butoxycarbonyl)amino]-4-(ethylcarbamoyl)butanoic acid: Similar structure with an ethyl group instead of a methyl group on the carbamoyl moiety.

Uniqueness

(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature can affect the compound’s solubility, stability, and binding properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-5-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(9(15)16)5-6-8(14)12-4/h7H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1

InChI Key

BZOWJQRNONPFLT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC)C(=O)O

Origin of Product

United States

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